N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
Description
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a cyclopropyl group and an imidazo[1,2-a]pyridine moiety. The cyclopropyl group may enhance metabolic stability, while the imidazopyridine scaffold could facilitate interactions with biological targets through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(14-6-2-1-3-7-14)21(15-9-10-15)13-16-12-19-17-8-4-5-11-20(16)17/h1-8,11-12,15H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZPPWSRNJDHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves the formation of the imidazopyridine core followed by the introduction of the cyclopropyl and benzamide groups. Common synthetic methods include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazopyridine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the imidazopyridine scaffold.
Oxidative Coupling: This method involves the coupling of intermediates under oxidative conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Material Science: The structural characteristics of the imidazopyridine core make it useful in the development of new materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and inferred properties between Compound A and related benzamide derivatives:
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The fluorine atom in the compound from may enhance binding to electron-deficient pockets in targets (e.g., kinases), whereas the nitro group in ’s compound could promote redox interactions .
Pharmacophore Design :
- The sulfinyl-benzimidazoles () highlight the importance of the imidazopyridine-methyl group in proton pump inhibition, suggesting Compound A’s methylene-linked imidazopyridine might serve a similar role in targeted therapies .
- The cyclopropyl group in Compound A and ’s analog may reduce metabolic degradation compared to bulkier substituents like isopropyl .
Therapeutic Implications :
- While ’s compounds are validated anti-ulcer agents, Compound A’s lack of a sulfinyl-benzimidazole core suggests divergent applications, possibly in oncology or inflammation .
Biological Activity
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine class of compounds. Its unique structural features include a cyclopropyl group and an imidazo[1,2-a]pyridine moiety, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of 256.31 g/mol.
The primary target of this compound is the KRAS G12C protein, a well-known oncogene involved in various cancers. The compound acts through a covalent bond formation with the target protein, leading to inhibition of the RAS signaling pathway that regulates cell growth and survival. This inhibition results in reduced cancer cell proliferation and increased apoptosis in malignant cells .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:
- Breast Cancer Cells : IC50 values in the low micromolar range.
- Lung Cancer Cells : Effective in inhibiting cell growth and inducing apoptosis.
- Colorectal Cancer Cells : Notable reduction in viability observed.
The biological activity is attributed to its ability to modulate key signaling pathways involved in tumorigenesis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the cyclopropyl and imidazo[1,2-a]pyridine portions can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen substituents | Increased potency against certain cancer types |
| Alteration of the benzamide group | Varied selectivity for different kinases |
These findings underscore the importance of structural optimization in enhancing the therapeutic efficacy of this compound .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Key pharmacokinetic parameters include:
- Half-life : Approximately 4 hours
- Peak Plasma Concentration (Cmax) : Achieved within 1 hour post-administration
- Volume of Distribution (Vd) : Indicates extensive tissue distribution
These properties suggest potential for effective dosing regimens in clinical settings .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In vitro Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
- Animal Models : In vivo studies using xenograft models showed reduced tumor growth rates when treated with this compound compared to controls.
- Combination Therapy : Research indicates enhanced efficacy when combined with other chemotherapeutic agents, suggesting a potential for use in combination therapies for better patient outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
